4-Propyl-6-trifluoromethyl-pyridin-3-OL
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Overview
Description
4-Propyl-6-trifluoromethyl-pyridin-3-OL is an organic compound characterized by the presence of a pyridine ring substituted with a propyl group at the 4-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-6-trifluoromethyl-pyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-Propyl-6-trifluoromethyl-pyridin-3-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Propyl-6-trifluoromethyl-pyridin-3-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-3-ol: Similar structure but lacks the propyl group.
4-Propylpyridin-3-ol: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-Propyl-6-trifluoromethyl-pyridin-3-OL is unique due to the presence of both the propyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
910032-96-1 |
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Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
4-propyl-6-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C9H10F3NO/c1-2-3-6-4-8(9(10,11)12)13-5-7(6)14/h4-5,14H,2-3H2,1H3 |
InChI Key |
NMDIJVZYRRBWOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1O)C(F)(F)F |
Origin of Product |
United States |
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